molecular formula C9H15BN2O2S B6342452 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid CAS No. 2096332-87-3

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid

Cat. No.: B6342452
CAS No.: 2096332-87-3
M. Wt: 226.11 g/mol
InChI Key: QDLKZOBVTDVSRY-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a thiazole ring substituted with a boronic acid group and a 4-methylpiperidine moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methylpiperidine with thiazole-4-boronic acid under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid can undergo several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.

    Reduction: Reduction reactions can modify the thiazole ring or the piperidine moiety.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The thiazole ring and piperidine moiety contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.

    Thiazole-4-boronic acid: Similar in structure but lacks the piperidine moiety.

    4-Methylpiperidine: Shares the piperidine moiety but lacks the thiazole and boronic acid groups.

Uniqueness

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid is unique due to its combination of a thiazole ring, a boronic acid group, and a 4-methylpiperidine moiety. This unique structure imparts specific reactivity and binding properties that are valuable in various applications .

Properties

IUPAC Name

[2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2S/c1-7-2-4-12(5-3-7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLKZOBVTDVSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)N2CCC(CC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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